6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a pyrimidine ring that is substituted with a 2,4-difluorophenyl group. This compound, identified by the chemical registry number 1368854-24-3, has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and enzyme inhibition studies. It serves as a fundamental building block for synthesizing more complex heterocyclic compounds and is being explored for its biological activities, particularly as an inhibitor of specific enzymes or receptors.
The synthesis of 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2,4-difluoroaniline with suitable pyrimidine precursors. One prevalent method employs carboxylic acid chlorides or anhydrides to facilitate the formation of the pyrimidine ring. This reaction often requires controlled conditions to optimize yield and purity.
In laboratory settings, the synthetic route may involve the following steps:
For industrial production, similar synthetic routes are adapted on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
The structure of 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione can be represented as follows:
The compound features a pyrimidine core with two fluorine atoms located at the para positions on the phenyl ring. The presence of these fluorine substituents significantly influences the compound's reactivity and biological properties.
6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The major products formed depend on the specific conditions and reagents used during these reactions.
The mechanism of action for 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione primarily involves its interaction with specific enzymes or receptors in biological systems. It acts as an inhibitor by binding to active sites on target proteins, thereby preventing substrate access and subsequent catalytic activity. This property makes it a valuable candidate in drug development aimed at treating diseases linked to enzyme dysregulation.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to characterize this compound and confirm its structure .
6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione has several significant applications:
The synthesis of 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1484400-03-4) primarily relies on condensation reactions between 2,4-difluorophenyl acetaldehyde derivatives and urea/thiourea precursors. Classical approaches adapt the Knoevenagel condensation mechanism, where an aryl aldehyde undergoes nucleophilic attack by the active methylene group of a β-dicarbonyl compound, followed by cyclization with urea [2] [4]. For this specific difluorinated analog, electron-withdrawing fluorine atoms on the phenyl ring enhance electrophilicity, facilitating nucleophilic addition but introducing steric challenges at ortho-positions.
Early routes employed formic acid-mediated cyclization under reflux conditions (24–48 hours), yielding the target compound in modest quantities (32–55%). Optimization revealed that substituting formic acid with methanesulfonic acid (MsOH) at 80°C reduced reaction time to 12 hours while improving yields to 40–60% [8]. However, harsh acidic conditions often promoted decomposition, necessitating precise stoichiometric control. Alternative pathways using copper-catalyzed cyclization of aminopyridine intermediates provided regioselective N-alkylation but required expensive catalysts and multi-step sequences [1].
Table 1: Identity of 6-(2,4-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Property | Value |
---|---|
CAS Registry Number | 1484400-03-4 |
Molecular Formula | C₁₀H₆F₂N₂O₂ |
Molecular Weight | 224.16 g/mol |
SMILES | O=C1NC(C=C(C2=C(F)C=CC=C2F)N1)=O |
Table 2: Performance of Traditional Synthetic Routes
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Formic Acid Reflux | 24–48 h, 100°C | 32–37 | Low yield, decomposition products |
MsOH Reflux | 12 h, 80°C | 40–60 | Corrosive catalyst |
Copper-Catalyzed Cyclization | Pd/Cu, 80°C, 8 h | 55–65 | High catalyst cost, multi-step |
Modern syntheses leverage Biginelli-derived dihydropyrimidinones as precursors. Hybrids containing thioureide fragments undergo oxidative desulfurization using m-chloroperbenzoic acid (mCPBA) to afford 6-aryldihydrouracils. For the 2,4-difluorophenyl variant, this method achieved 75% yield in dichloromethane at ambient temperature within 3 hours [8]. The mechanism involves sulfoxide intermediate formation followed by C–S bond cleavage, regioselectively generating the dione scaffold without affecting fluorine substituents.
Microwave irradiation drastically enhances efficiency in Biginelli precursor synthesis. Solvent-free reactions between thiourea, ethyl acetoacetate, and 2,4-difluorobenzaldehyde under microwaves (120°C, 15 min) yield dihydropyrimidinone intermediates in >90% conversion. Subsequent mCPBA oxidation completes the sequence in under 1 hour, reducing total synthesis time from days to hours. Notably, microwave optimization suppresses side products like dihydroxymethylated byproducts observed in photoredox functionalization of analogous pyrimidines [8] [9].
Table 3: Innovative Synthesis via Biginelli Hybrids
Step | Reagents/Conditions | Yield (%) | Time |
---|---|---|---|
Dihydropyrimidinone Formation | Thiourea, β-ketoester, aldehyde, MW | 92 | 15 min |
mCPBA Oxidation | 2.2 eq. mCPBA, DCM, rt | 75 | 3 h |
Combined MW/mCPBA Sequence | Sequential one-pot | 69 | <4 h total |
Solvent polarity and hydrogen-bonding capacity critically influence mCPBA-mediated dione formation. Dichloromethane (DCM) maximizes yields (75%) due to its high dipolarity/polarizability index (π* = 0.82) and inability to act as a hydrogen-bond acceptor (HBA = 0). This prevents solvent competition for NH protons in the thioureide intermediate, enabling efficient mCPBA access to the reaction center. By contrast, tetrahydrofuran (HBA = 0.52) and dioxane (HBA = 0.38) reduce yields to 29% and 32%, respectively, by shielding the nucleophilic site [8].
Catalyst screening reveals Lewis acids (e.g., Mg(II) acetate) accelerate precursor hybrid synthesis in aqueous media but are ineffective in dione formation. For post-synthetic modifications like hydroxymethylation, Ir(III)-photoredox catalysts (e.g., [Ir(dF-CF3-ppy)₂(dtbpy)]PF₆) enable radical additions at C-4 of the pyrimidine ring. Subsequent oxidations employ activated MnO₂ to convert hydroxymethyl groups to aldehydes (70% yield, ethyl acetate, reflux), preserving difluorophenyl integrity [9].
Table 4: Solvent Effects on mCPBA Oxidation Yield
Solvent | HBA Parameter | π* Index | Yield (%) |
---|---|---|---|
Dichloromethane | 0 | 0.82 | 75 |
Chloroform | 0 | 0.58 | 40 |
Toluene | 0 | 0.54 | 51 |
Tetrahydrofuran | 0.52 | 0.58 | 29 |
Dioxane | 0.38 | 0.55 | 32 |
Final purification of 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione employs recrystallization from ethanol/water mixtures (1:3 v/v), achieving >98% purity with recovery rates of 85–90%. This method exploits the compound’s low solubility in aqueous ethanol (0.8 mg/mL at 4°C) and effectively removes polar byproducts like sulfoxides or over-oxidized species [2]. For analogs with hydrophilic substituents, silica gel chromatography (ethyl acetate/hexane, 1:1) becomes necessary but reduces recovery to 60–70% due to adsorption losses [8].
pH-controlled crystallization is advantageous for N-acylated derivatives. Adjusting the aqueous phase to pH 5–6 (using citric acid) minimizes enol-keto tautomerization during isolation, preserving crystalline integrity. Purity validation via HPLC typically shows >99% peak uniformity at 254 nm when using C18 reverse-phase columns and methanol/water mobile phases [2] [4].
Table 5: Purification Techniques Comparison
Method | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Ethanol/Water Recrystallization | 1:3 v/v, 4°C, 12 h | >98 | 85–90 |
Silica Gel Chromatography | Ethyl acetate/hexane (1:1) | >99 | 60–70 |
pH-Controlled Crystallization | Ethanol/water, pH 5.5 | 98.5 | 80–85 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3